molecular formula C24H23ClN2O5S B3690393 Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3690393
M. Wt: 487.0 g/mol
InChI Key: XIVYHJQYSPOKTM-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-3-carboxylate class, characterized by a central thiophene ring substituted with acetamido, carbamoyl, and ester groups. Its molecular formula is C₂₅H₂₄ClN₂O₅S (estimated molecular weight ~500), featuring a 4-chlorophenylacetamido group at position 2, a 2-methoxyphenylcarbamoyl group at position 5, and a methyl group at position 4 of the thiophene ring. The 2-methoxy substituent distinguishes it from closely related analogs, influencing its electronic properties and solubility .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-4-32-24(30)20-14(2)21(22(29)26-17-7-5-6-8-18(17)31-3)33-23(20)27-19(28)13-15-9-11-16(25)12-10-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVYHJQYSPOKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The 4-chlorophenyl and 2-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation and Esterification: The acetamido and carbamoyl groups are introduced through amidation reactions, followed by esterification to form the final ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogs:

Compound ID/Reference Substituents (Position 5) Substituents (Position 2) Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
Target Compound 2-Methoxyphenylcarbamoyl 2-(4-Chlorophenyl)acetamido C₂₅H₂₄ClN₂O₅S ~500* ~5.3† ~66†
Compound 3404-5398 3-Chloro-2-methylphenyl 2-(4-Methoxyphenyl)acetamido C₂₅H₂₅ClN₂O₅S 501 5.72‡ 72.1‡
Compound 505095-51-2 2,4-Dimethylphenyl 2-(2,4-Dichlorophenoxy)acetamido C₂₄H₂₂Cl₂N₂O₅S 521.41 6.1‡ 78.3‡
Compound 4223-7030 2,4-Dimethylphenyl 2-(4-Chlorophenyl)acetamido C₂₅H₂₅ClN₂O₄S 485 5.3873 66.058

*Estimated based on analogs; †Predicted from structural similarities; ‡Calculated using software (e.g., ChemAxon).

Key Observations:

Substituent Effects on Lipophilicity (logP): The 2-methoxy group in the target compound reduces logP (~5.3) compared to the 3-chloro-2-methylphenyl analog (logP 5.72) due to its electron-donating nature and increased polarity . Dichlorophenoxy groups (logP 6.1) significantly enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Polar Surface Area (PSA):

  • The target compound’s PSA (~66 Ų) is lower than analogs with bulkier substituents (e.g., 72.1 Ų for 3-chloro-2-methylphenyl), suggesting better oral bioavailability .

Crystallographic and Solid-State Properties

  • Crystal Packing: highlights that ethyl thiophene carboxylates often adopt planar conformations, stabilized by π-π stacking and hydrogen bonds (e.g., N–H···O interactions). The target compound’s methoxy group may introduce steric hindrance, altering crystal packing compared to methyl or chloro analogs .
  • Refinement Software: SHELX () remains the gold standard for small-molecule crystallography, ensuring accurate structural determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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